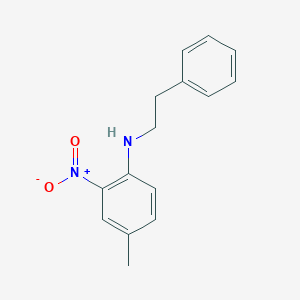![molecular formula C13H28O2Si B14203344 (3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal CAS No. 917871-20-6](/img/structure/B14203344.png)
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal is a chiral compound that features a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a 3-ethylpentanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The starting material, 3-ethylpentanal, is subjected to this protection reaction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran for deprotection of the silyl ether.
Major Products Formed
Oxidation: 3-ethylpentanoic acid.
Reduction: 3-ethylpentanol.
Substitution: Various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes and silyl ethers.
Medicine: Potential use in the design of drug candidates due to its chiral nature and functional groups.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The aldehyde group can form Schiff bases with amines, which are important intermediates in biochemical reactions.
Pathways Involved: The compound can participate in oxidation-reduction reactions, influencing metabolic pathways that involve aldehyde and alcohol intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R)-4-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylpentanal
- (3S,4R)-4-{[tert-Butyl(trimethyl)silyl]oxy}-3-ethylpentanal
- (3S,4R)-4-{[tert-Butyl(methyl)silyl]oxy}-3-ethylpentanal
Uniqueness
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal is unique due to its specific combination of a tert-butyl(dimethyl)silyl protecting group and a chiral 3-ethylpentanal backbone. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
917871-20-6 |
|---|---|
Formule moléculaire |
C13H28O2Si |
Poids moléculaire |
244.44 g/mol |
Nom IUPAC |
(3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-ethylpentanal |
InChI |
InChI=1S/C13H28O2Si/c1-8-12(9-10-14)11(2)15-16(6,7)13(3,4)5/h10-12H,8-9H2,1-7H3/t11-,12+/m1/s1 |
Clé InChI |
XAOXSOPTDHXFEZ-NEPJUHHUSA-N |
SMILES isomérique |
CC[C@@H](CC=O)[C@@H](C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCC(CC=O)C(C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo-](/img/structure/B14203266.png)
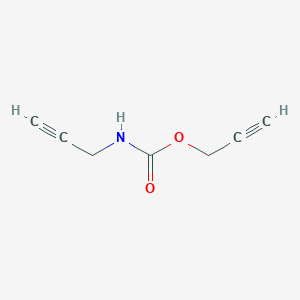
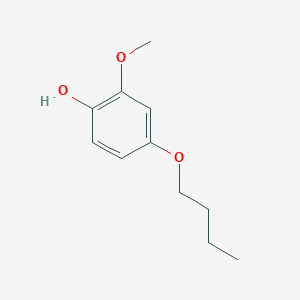
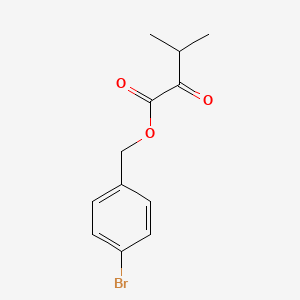
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
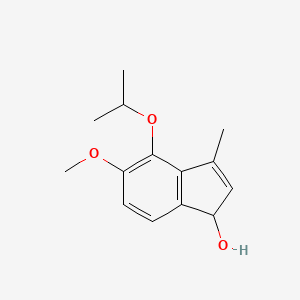

![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)


